Triphenyl(phenylthio)plumbane
Description
Triphenyl(phenylthio)plumbane (CAS: 15590-77-9) is an organolead compound with the molecular formula C24H20PbS. Structurally, it consists of a central lead atom bonded to three phenyl groups (C6H5) and one phenylthio group (S-C6H5). The phenylthio substituent introduces sulfur into the coordination sphere of lead, influencing its electronic and steric properties. This compound is part of a broader class of plumbanes, which are studied for their applications in organic synthesis, catalysis, and materials science . Its stability and reactivity are modulated by the electron-withdrawing nature of the sulfur atom and the steric bulk of the aromatic substituents.
Properties
CAS No. |
15590-77-9 |
|---|---|
Molecular Formula |
C24H20PbS |
Molecular Weight |
548 g/mol |
IUPAC Name |
triphenyl(phenylsulfanyl)plumbane |
InChI |
InChI=1S/C6H6S.3C6H5.Pb/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5,7H;3*1-5H;/q;;;;+1/p-1 |
InChI Key |
BQBUWUDGISVYKZ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)S[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
15590-77-9 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Organolead compounds exhibit diverse properties depending on their substituents. Below is a detailed comparison of Triphenyl(phenylthio)plumbane with structurally analogous plumbanes, focusing on substituent effects, physical properties, and reactivity.
Structural Analogs and Substituent Effects
Key Research Findings
Electronic Effects :
- The phenylthio group in this compound creates a more electron-deficient lead center compared to alkylthio analogs (e.g., Triphenyl(propylsulfanyl)plumbane), making it less reactive toward nucleophiles but more stable under oxidative conditions .
- Chlorine substitution in (4-Chlorophenyl)sulfanyl-triphenylplumbane further increases electrophilicity, enabling its use in aryl-aryl coupling reactions .
Steric and Solubility Trends :
- Bulky aryl groups (e.g., phenyl) reduce solubility in polar solvents but improve thermal stability. For example, this compound decomposes at ~250°C, whereas Trimethyl(trifluoromethyl)plumbane decomposes below 150°C .
- Alkylthio derivatives (e.g., Triphenyl(propylsulfanyl)plumbane) exhibit higher solubility in hydrocarbons, advantageous for solution-phase applications .
Spectroscopic Properties :
- <sup>207</sup>Pb NMR studies reveal that electron-withdrawing substituents (e.g., CF3, phenylthio) cause significant deshielding of the lead nucleus, with chemical shifts ranging from 2500–3500 ppm for this compound .
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